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Compound of Interest

Compound Name:
(2E)-1-(2-Methoxyphenyl)-3-

phenylprop-2-en-1-one

CAS No.: 6948-61-4

Cat. No.: B7826465

Get Quote

Chalcones represent a pivotal class of organic compounds within the flavonoid family,

characterized by an open-chain structure consisting of two aromatic rings linked by a three-

carbon α,β-unsaturated carbonyl system (1,3-diphenyl-2-propen-1-one)[1][2]. These

compounds are not only key biosynthetic precursors to all natural flavonoids but also stand

alone as a scaffold of significant pharmacological interest[3][4]. Their synthetic accessibility and

the broad spectrum of biological activities—including anticancer, anti-inflammatory,

antimicrobial, and antioxidant effects—make them a focal point of intensive research in

medicinal chemistry[1][5][6][7].

The biological profile of the chalcone scaffold can be extensively modified by the introduction of

various substituents on its aromatic rings. Among these, the methoxy (–OCH₃) group,

particularly at the 2-position (ortho-position) of either aromatic ring, has been shown to

profoundly influence the molecule's electronic properties, lipophilicity, and steric profile. This, in

turn, critically modulates its interaction with biological targets[8][9][10]. This guide provides a

comprehensive analysis of 2-methoxy substituted chalcones, delving into their synthesis,

mechanisms of action across various therapeutic areas, and the structure-activity relationships

that govern their potency.
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Core Synthetic Strategy: The Claisen-Schmidt
Condensation
The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a robust and

versatile base- or acid-catalyzed reaction between an acetophenone derivative and an

aromatic aldehyde[1][2][11]. The base-catalyzed pathway is most common for synthesizing 2-

methoxy chalcones.

The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a base

(e.g., NaOH, KOH) to form a reactive enolate. This nucleophilic enolate then attacks the

electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product

subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated

ketone, the chalcone[2].
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General workflow for Claisen-Schmidt condensation.

Therapeutic Landscape of 2-Methoxy Chalcones
The presence of the 2-methoxy group often imparts unique biological properties, positioning

these molecules as promising leads in several therapeutic domains.
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Anticancer Activity: A Multi-Pronged Attack
Numerous studies have highlighted the potent cytotoxic effects of 2-methoxy substituted

chalcones against a wide array of cancer cell lines[11]. Their mechanism of action is not

monolithic but rather involves the disruption of multiple key cellular processes essential for

tumor growth and survival.

Mechanism of Action:

Inhibition of Tubulin Polymerization: A primary mechanism for several potent chalcones is the

disruption of microtubule dynamics. By binding to the colchicine binding site on β-tubulin,

these compounds inhibit tubulin polymerization, which is critical for the formation of the

mitotic spindle[12]. This interference leads to cell cycle arrest at the G2/M phase, preventing

cell division and ultimately inducing programmed cell death (apoptosis)[12].

Induction of Apoptosis: Beyond cell cycle arrest, 2-methoxy chalcones actively trigger

apoptosis through various signaling cascades. This includes the activation of executioner

caspases (caspase-3, -7) and initiator caspases (caspase-2, -9), leading to the cleavage of

critical cellular substrates like poly(ADP-ribose) polymerase (PARP)[12][13]. Many cytotoxic

chalcones also engage the mitochondrial apoptotic pathway by modulating the expression of

pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins[12]. Furthermore, some derivatives

have been shown to induce DNA damage, a potent trigger for apoptosis[13].

Modulation of Survival Pathways: These compounds can inhibit critical cell survival signaling

pathways, such as the PI3K/Akt/mTOR and NF-κB pathways, which are often hyperactivated

in cancer cells, promoting their proliferation and resistance to apoptosis[14].
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Inhibition of the NF-κB inflammatory pathway.
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Antimicrobial Activity: A Broad-Spectrum Defense
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial

agents. 2-methoxy chalcones have shown promising activity against a broad spectrum of

bacteria (both Gram-positive and Gram-negative) and fungi.[7][11][15]

Mechanism of Action:

The precise mechanisms can vary, but they are often attributed to the ability of the chalcone

molecule to disrupt microbial cell membrane integrity or to inhibit essential microbial enzymes.

[11][16] The α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with

nucleophilic residues (like cysteine) in key proteins and disrupting their function.[11] Specific

targets can include enzymes like DNA gyrase B or cellular machinery such as efflux pumps,

which microbes use to expel antibiotics.[16]

Quantitative Data: Antimicrobial Potency

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest

concentration of a compound that prevents visible growth of a microbe.

Compound
Name/Description

Microorganism MIC (µg/mL) Reference

Methoxy Amino

Chalcones
Escherichia coli Active [15][17]

Methoxy Amino

Chalcones

Staphylococcus

aureus
Active [15][17]

Methoxy Amino

Chalcones
Candida albicans Active [15][17]

3',4',5'-

Trimethoxychalcone
Candida krusei 3.9 [9]

3'-Methoxychalcone
Pseudomonas

aeruginosa
7.8 [9]
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Structure-Activity Relationship (SAR) Insights
The biological activity of 2-methoxy chalcones is intricately linked to their chemical structure.

SAR studies provide crucial insights for designing more potent and selective analogues.

The α,β-Unsaturated Carbonyl System: This moiety is a critical pharmacophore, acting as a

Michael acceptor that can covalently interact with biological nucleophiles, such as cysteine

residues in enzymes or transcription factors.[11]

Number and Position of Methoxy Groups: The quantity and placement of –OCH₃ groups are

paramount. A progressive increase in methoxy groups at the 3,4,5-positions can enhance

anti-inflammatory activity via HO-1 induction.[18] Conversely, a 2',5'-dimethoxy substitution

pattern has been linked to potent antiproliferative effects.[9] The 2-methoxy group specifically

influences the conformation and electronic distribution of the molecule, affecting its binding to

target proteins.

Influence of Other Substituents: The presence of hydroxyl (–OH) groups, often in

combination with methoxy groups (e.g., 2'-hydroxy-4'-methoxy), is frequently crucial for

activity, particularly in antioxidant and anti-inflammatory contexts.[8][19][20] These groups

can participate in hydrogen bonding and act as hydrogen donors.

Lipophilicity: Methoxy groups generally increase the lipophilicity of the chalcone molecule

compared to hydroxyl groups. This can enhance membrane permeability and cellular uptake,

which in turn affects bioavailability and interaction with intracellular targets.[8]

Experimental Protocols: A Practical Guide
Protocol 1: General Synthesis via Claisen-Schmidt Condensation [2]

Reactant Preparation: Dissolve 2-methoxyacetophenone (1.0 eq) and a substituted aromatic

aldehyde (1.0 eq) in ethanol in a round-bottom flask.

Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of sodium

hydroxide (e.g., 40-50% w/v) dropwise while stirring.

Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using

Thin Layer Chromatography (TLC). The reaction time can range from a few hours to
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overnight.

Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and

acidify with dilute HCl until the solution is neutral or slightly acidic.

Isolation: The solid chalcone product will precipitate. Collect the crude product by vacuum

filtration and wash thoroughly with cold water to remove inorganic salts.

Purification: Recrystallize the crude solid from a suitable solvent (commonly ethanol) to

obtain the pure chalcone derivative.

Characterization: Confirm the structure and purity of the final product using techniques such

as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and melting point analysis.

Protocol 2: Anticancer Evaluation using MTT Assay [13][15]

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-

10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

Compound Treatment: Prepare serial dilutions of the 2-methoxy chalcone in culture medium.

Replace the old medium with the medium containing the test compounds at various

concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g.,

Doxorubicin).

Incubation: Incubate the plate for 48-72 hours.

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial

reductases will convert the yellow MTT to a purple formazan.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol)

to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate

reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a

dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
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Protocol 3: Anti-inflammatory Evaluation via Nitric Oxide (NO) Assay [19][21]

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to

adhere.

Pre-treatment: Treat the cells with various concentrations of the 2-methoxy chalcone for 1-2

hours.

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1

µg/mL) to the wells (except for the negative control).

Incubation: Incubate the plate for 24 hours.

NO Measurement: NO production is measured indirectly by quantifying its stable metabolite,

nitrite, in the culture supernatant using the Griess reagent.

Griess Reaction: Transfer a portion of the supernatant from each well to a new plate. Add

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate

for 10-15 minutes at room temperature.

Absorbance Reading: Measure the absorbance at ~540 nm. A standard curve using sodium

nitrite is used to quantify the nitrite concentration.

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-

only treated cells and determine the IC₅₀ value.

Conclusion and Future Outlook
2-methoxy substituted chalcones are a versatile and highly tractable class of compounds with a

rich pharmacological profile. Their straightforward synthesis, coupled with their potent and

multi-faceted biological activities, makes them exceptional candidates for drug discovery and

development. The presence of the 2-methoxy group is a key modulator of activity, influencing

everything from anticancer potency to anti-inflammatory efficacy. Future research should focus

on synthesizing novel libraries of these compounds, further elucidating their precise molecular

targets, and optimizing their pharmacokinetic properties to translate their preclinical promise

into clinically effective therapeutic agents. The insights gained from continued SAR studies will
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be invaluable in designing next-generation chalcones with enhanced potency and target

selectivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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